8-氯-2-甲基喹啉-3-甲酸

描述

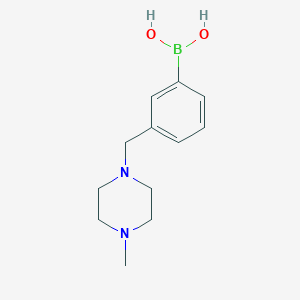

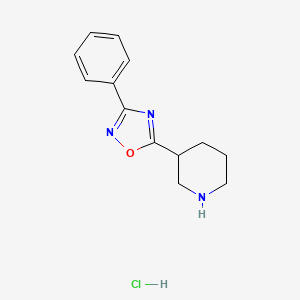

“8-Chloro-2-methylquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H8ClNO2 . It is a derivative of quinoline, a heterocyclic aromatic compound that plays a major role in the field of medicinal chemistry .

Synthesis Analysis

Quinoline and its derivatives have versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of “8-Chloro-2-methylquinoline-3-carboxylic acid” consists of a benzene ring fused with a pyridine moiety . The compound has a characteristic double-ring structure .

Chemical Reactions Analysis

Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Chloro-2-methylquinoline-3-carboxylic acid” include a molecular weight of 221.64 . It is a solid at room temperature .

科学研究应用

光降解研究

喹啉羧酸除草剂的光降解研究表明了类似化合物的潜在环境影响和降解途径。例如,研究了喹啉羧酸除草剂在不同辐照波长下在水溶液中的光降解,揭示了紫外线和阳光辐照对这些化合物的(Pinna & Pusino,2012 年).

光物理性质

对带有喹啉羧酸类似物的膦铜 (I) 络合物的光物理性质的研究强调了这些化合物在开发具有独特发射特性的材料中的应用。这些配合物表现出非凡的光物理性质,表明它们在光学应用中的潜在用途 (Małecki 等人,2015 年).

催化应用

喹啉衍生物在辅助指导的钯催化 sp2 和 sp3 碳氢键的芳基化和烷基化中的催化应用已经开发出来,展示了这些化合物在有机合成中的多功能性 (Shabashov & Daugulis,2010 年).

质谱研究

取代的异喹啉的质谱分析提供了对这些化合物的气相反应机理的见解,这对于理解它们在各种化学环境中的行为及其作为候选药物的潜力至关重要 (Thevis 等人,2008 年).

合成方法

在微波辐照下合成噻吩并 (2,3-b) 苯并 (1,8)萘啶-2-甲酸及其与 DNA 研究的相互作用展示了喹啉衍生物的合成效用及其潜在的生物学应用 (Naik 等人,2006 年).

安全和危害

The safety and hazards associated with “8-Chloro-2-methylquinoline-3-carboxylic acid” include the following precautionary statements: avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), IF ON SKIN: Wash with plenty of soap and water (P302+P352), IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340), IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338), call a POISON CENTER or doctor/physician if you feel unwell (P312), if skin irritation occurs: Get medical advice/attention (P332+P313), if eye irritation persists: Get medical advice/attention (P337+P313), take off contaminated clothing and wash it before reuse (P362), store in a well-ventilated place. Keep container tightly closed (P403+P233), store locked up (P405), dispose of contents/container to an approved waste disposal plant (P501) .

未来方向

Quinoline and its derivatives have potential for industrial and medicinal applications . They are vital scaffolds for leads in drug discovery . Therefore, future research may focus on the synthesis of bioactive derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

属性

IUPAC Name |

8-chloro-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-8(11(14)15)5-7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJBNECFHMRNSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC=C(C2=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-methylquinoline-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B1421022.png)

![4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1421024.png)

![[2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1421027.png)

![[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1421029.png)

![2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1421033.png)

![[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1421034.png)

![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B1421035.png)